![molecular formula C34H32N8 B103283 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine CAS No. 18711-05-2](/img/structure/B103283.png)
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, also known as TMPyP4, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. This molecule belongs to the class of porphyrin derivatives, which are known for their unique optical and electronic properties. TMPyP4 has been found to exhibit a range of interesting properties, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is primarily based on its ability to intercalate into DNA and RNA molecules, thereby affecting their structure and function. 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the activity of various enzymes that are involved in DNA replication and transcription, making it a potential candidate for cancer therapy. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to interact with various proteins and enzymes, leading to changes in their activity and function.
Effets Biochimiques Et Physiologiques
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit a range of biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit antioxidant properties, protecting cells from oxidative stress. At higher concentrations, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. Additionally, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to inhibit the growth and proliferation of various types of cancer cells, making it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has several advantages as a research tool, including its strong binding affinity towards DNA and RNA molecules, its ability to intercalate into double-stranded DNA, and its potential applications in various fields of science. However, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine also has some limitations, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential for non-specific binding to other biomolecules.
Orientations Futures
There are several future directions for research on 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, including its potential applications in cancer therapy, its use as a photosensitizer in photodynamic therapy, and its potential applications in organic electronics. Additionally, further studies are needed to elucidate the mechanism of action of 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine, its potential side effects, and its interactions with other biomolecules. Overall, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine is a promising candidate for various scientific research applications, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized using a variety of methods, including the condensation of pyrimidine-2,4,6,8-tetracarboxylic acid with 3-methylphenylamine, followed by oxidation using a suitable oxidizing agent. Alternatively, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine can be synthesized by the reaction of 3-methylphenylamine with pyrimidine-2,4,6,8-tetrakis(bromomethyl) derivative followed by deprotection using a base.
Applications De Recherche Scientifique
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in various fields of science, including biochemistry, biophysics, and materials science. In biochemistry, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been found to exhibit strong binding affinity towards DNA and RNA molecules, making it a useful tool for studying nucleic acid structure and function. In biophysics, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been used as a photosensitizer in photodynamic therapy, a treatment modality for various types of cancer. In materials science, 2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine has been studied for its potential applications in organic electronics, where it exhibits interesting optical and electronic properties.
Propriétés
Numéro CAS |
18711-05-2 |
|---|---|
Nom du produit |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
Formule moléculaire |
C34H32N8 |
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine |
InChI |
InChI=1S/C34H32N8/c1-21-9-5-13-25(17-21)35-31-29-30(40-33(41-31)37-27-15-7-11-23(3)19-27)32(36-26-14-6-10-22(2)18-26)42-34(39-29)38-28-16-8-12-24(4)20-28/h5-20H,1-4H3,(H2,35,37,40,41)(H2,36,38,39,42) |
Clé InChI |
XPUGFIPNWQKXRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
SMILES canonique |
CC1=CC(=CC=C1)NC2=NC(=NC3=C2N=C(N=C3NC4=CC=CC(=C4)C)NC5=CC=CC(=C5)C)NC6=CC=CC(=C6)C |
Synonymes |
2,4,6,8-Tetrakis(m-toluidino)pyrimido[5,4-d]pyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)
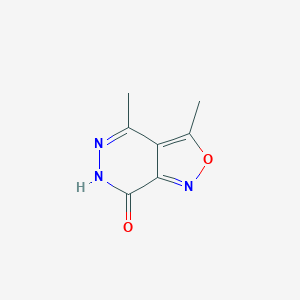


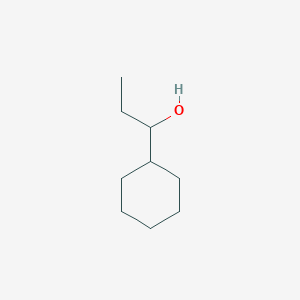
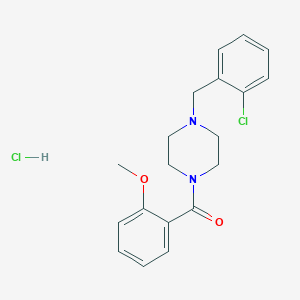
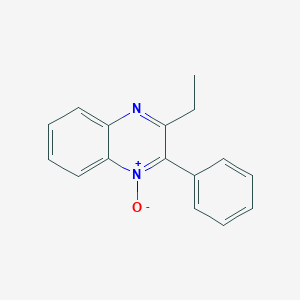
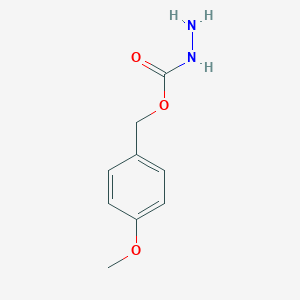
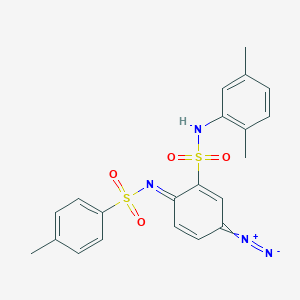
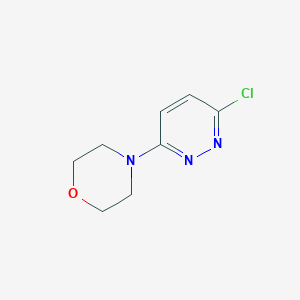
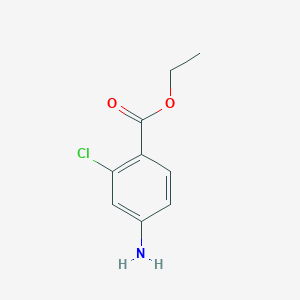
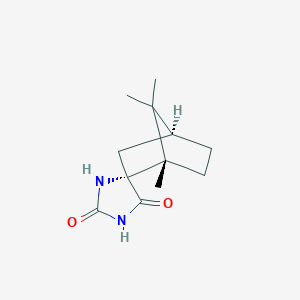
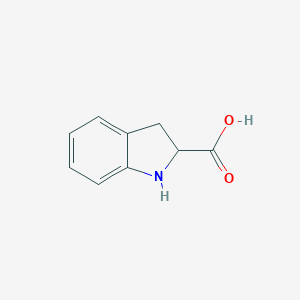
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)